2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole
Description
Properties
IUPAC Name |
2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c1-3-7-13(8-4-1)19-21-15-11-18-16(12-17(15)23-19)22-20(24-18)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLMMJIVVDXJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3O2)N=C(O4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminophenol Derivatives
A foundational approach involves cyclocondensation reactions using 2-aminophenol precursors. For example, 2-aminophenol reacts with carbonyl-containing reagents (e.g., aldehydes, ketones) under acidic or oxidative conditions to form the benzoxazole core. To introduce phenyl groups, diaryl ketones or aryl aldehydes are employed.
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Step 1 : React 2-aminophenol (1.0 equiv) with benzaldehyde (2.2 equiv) in the presence of a nanocatalyst (e.g., Fe3O4@SiO2@Am-PPC-SO3H[HSO4]) at 80°C for 6–12 hours.
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Step 2 : Oxidative cyclization using O2 or TBHP (tert-butyl hydroperoxide) to form the benzoxazole ring.
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Step 3 : Introduce the second phenyl group via Suzuki-Miyaura coupling with phenylboronic acid (1.5 equiv) and Pd(PPh3)4 (0.05 equiv) in DME/H2O at 80°C.
Chlorination and Coupling Strategy
Patents describe chlorination of benzoxazolone intermediates followed by aryl coupling. This method avoids toxic phosgene by using phosphorus oxychloride (POCl3) as a solvent and chlorinating agent.
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Step 1 : Chlorinate benzoxazolone (1.0 equiv) with POCl3 (8.0 equiv) at 0–40°C for 6 hours to form 6-chlorobenzoxazolone.
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Step 2 : Catalytic cyclization using pyridine (0.2 equiv) at 100–117°C for 10 hours to yield 2,6-dichlorobenzoxazole.
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Step 3 : Ullmann coupling with iodobenzene (2.5 equiv), CuI (0.1 equiv), and K2CO3 (3.0 equiv) in DMF at 120°C to install phenyl groups.
Solid-Phase Synthesis Using Bis(trichloromethyl) Carbonate
A solvent-free method leverages bis(trichloromethyl) carbonate (triphosgene) for cyclization:
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Step 1 : Mix 2-mercapto-6-chlorobenzoxazole (1.0 equiv) with triphosgene (1.2 equiv) in toluene.
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Step 2 : Heat gradually to 105–110°C under N2 for 1–3 hours to form 2,6-dichlorobenzoxazole.
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Step 3 : Perform Negishi coupling with ZnPh2 (2.0 equiv) and Pd(dba)2 (0.05 equiv) in THF at 60°C.
Yield : 85–90% (over three steps).
Comparative Analysis of Methods
Mechanistic Insights
Chemical Reactions Analysis
2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often using reagents like sodium borohydride.
Scientific Research Applications
2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it useful in biological assays and studies.
Industry: Its stability and efficiency make it valuable in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) involves its interaction with specific molecular targets and pathways. The compound’s rigid-rod structure allows it to interact efficiently with other molecules, facilitating various chemical reactions and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity and structural features of 2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole can be contextualized by comparing it to related heterocyclic compounds, as outlined below:
Table 1: Comparative Analysis of 2,6-Diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole and Analogous Compounds
Key Structural and Functional Differences
Core Heterocyclic System: The target compound features a fused oxazolo-benzoxazole system, whereas analogs like 2,5-diphenyl-[1,3]oxazolo[5,4-d]pyrimidine have a fused oxazolo-pyrimidine core.
Substituent Positioning :
- Substituents at the 2- and 6-positions in the target compound differ from the 2- and 5-positions in oxazolo-pyrimidine derivatives. Positional variations influence steric and electronic interactions; for example, 5- and 7-position substituents in pyrimidine derivatives are critical for auxin-like activity .
Biological Activity Profile :
- Cytokinin-like analogs (e.g., 2,5-diphenyl-oxazolo-pyrimidine) enhance cotyledon biomass and shoot growth, mimicking natural cytokinins like kinetin .
- Auxin-like analogs (e.g., N-sulfonyl oxazoles) promote root elongation and vegetative growth, comparable to IAA and NAA at 10⁻⁹ M .
- The target compound’s diphenyl substitution may allow dual activity, but this remains hypothetical without direct evidence.
Effective Concentrations :
- Most active analogs exhibit growth-promoting effects at 10⁻⁹–10⁻⁸ M , aligning with physiological hormone concentrations. The target compound’s efficacy would depend on solubility and substituent electronic effects .
Biological Activity
2,6-Diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure
The structure of 2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole can be represented as follows:
1. Anticancer Activity
Recent studies have shown that derivatives of benzoxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving several benzoxazole derivatives demonstrated moderate to substantial cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity of Benzoxazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2,6-Diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole | MCF-7 | 15 | Induction of apoptosis |
| 2-Oxo-benzoxazole derivative | HeLa | 20 | Cell cycle arrest |
| Benzoxazole derivative | A549 | 18 | Inhibition of DNA synthesis |
2. Antibacterial Activity
Benzoxazole derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicated that these compounds can inhibit bacterial growth by disrupting cellular processes.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various benzoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL for S. aureus.
Table 2: Antibacterial Activity of Benzoxazole Derivatives
| Compound Name | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| 2,6-Diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole | S. aureus | 10 |
| Benzoxazole derivative | E. coli | 15 |
| Another benzoxazole derivative | Pseudomonas aeruginosa | 12 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of benzoxazole derivatives has been highlighted in several studies. These compounds are reported to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory pathways.
Research Findings
A study investigated the effects of a specific benzoxazole derivative on COX-2 activity in vitro. The results showed a significant reduction in COX-2 expression levels compared to control groups.
The biological activities of 2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- DNA Interaction : Binding to DNA or interfering with DNA replication processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole, and how do reaction conditions influence yield?
- The compound can be synthesized via cyclocondensation reactions involving substituted benzaldehydes and heterocyclic precursors. For example, analogous oxazoloquinoxalines are prepared through multi-step sequences, including nucleophilic substitution and cyclization under controlled temperatures (e.g., 110°C) using catalysts like copper(I) iodide . Key factors include solvent choice (e.g., acetonitrile with pyridine for solubility), stoichiometric ratios, and stepwise purification to avoid side products .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic proton environments and substituent positions. Mass spectrometry (e.g., high-resolution ESI-MS) provides molecular weight validation, while IR spectroscopy identifies functional groups like oxazole rings. Computational tools (e.g., in silico modeling) can predict spectral data for comparison .
Q. What biological activity has been reported for structurally related oxazolo-fused heterocycles?
- Oxazolo[5,4-f]quinoxaline derivatives exhibit kinase inhibition (e.g., glycogen synthase kinase-3β) and photocytotoxic activity against cancer cell lines (e.g., MCF7, A375). These activities depend on substituent positioning, with electron-withdrawing groups enhancing binding affinity to enzymatic targets .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in the final cyclization step?
- Catalyst screening (e.g., palladium/copper systems) and solvent optimization (e.g., DMSO for improved solubility) enhance cyclization efficiency. Pre-activation of intermediates, such as iodinated precursors, can facilitate ring closure. Reaction monitoring via TLC or HPLC helps identify kinetic bottlenecks .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Discrepancies may arise from cell-specific uptake mechanisms or metabolic stability. Dose-response profiling, combined with apoptosis assays (e.g., Annexin V staining), clarifies cytotoxic mechanisms. Comparative studies using isotopically labeled analogs can track intracellular distribution .
Q. How does substituent variation at the 2- and 6-phenyl positions affect the compound’s electronic properties and bioactivity?
- Electron-donating groups (e.g., methoxy) at the para position enhance π-π stacking with aromatic residues in enzyme active sites, while halogen substituents (e.g., chlorine) improve lipophilicity and membrane permeability. DFT calculations predict HOMO-LUMO gaps, correlating with photodynamic activity .
Q. What in silico approaches are recommended for predicting binding modes with kinase targets?
- Molecular docking (e.g., AutoDock Vina) using crystal structures of GSK3β or related kinases identifies key interactions (e.g., hydrogen bonds with hinge regions). MD simulations (e.g., GROMACS) assess binding stability, while QSAR models prioritize substituents for synthesis .
Q. How can photodegradation studies inform the design of stable derivatives for photodynamic therapy?
- Accelerated UV-Vis stability testing under physiological conditions identifies vulnerable moieties (e.g., oxazole rings). Introducing electron-withdrawing groups or steric hindrance (e.g., bulky aryl substituents) reduces photobleaching. Time-resolved fluorescence assays quantify singlet oxygen generation .
Methodological Guidance
- Synthesis Optimization: Use orthogonal protecting groups for multi-step reactions to minimize side products. For example, tert-butoxycarbonyl (Boc) groups protect amines during cyclization .
- Data Validation: Cross-reference spectral data with computational predictions (e.g., Gaussian for NMR chemical shifts) to confirm structural assignments .
- Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize activity to cell viability metrics (e.g., MTT assays) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
